BPTQ

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

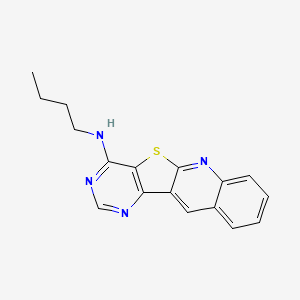

Molecular Formula |

C17H16N4S |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

N-butyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12,14-octaen-15-amine |

InChI |

InChI=1S/C17H16N4S/c1-2-3-8-18-16-15-14(19-10-20-16)12-9-11-6-4-5-7-13(11)21-17(12)22-15/h4-7,9-10H,2-3,8H2,1H3,(H,18,19,20) |

InChI Key |

HNUWBMCYWQHNIN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=NC=NC2=C1SC3=NC4=CC=CC=C4C=C23 |

Origin of Product |

United States |

Foundational & Exploratory

The Principle of BPTQ as a Fluorescent Nitric Oxide Sensor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles behind the use of BPTQ as a fluorescent sensor for the detection of nitric oxide (NO). Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathological processes, making its accurate and sensitive detection paramount in biomedical research and drug development. Fluorescent probes like this compound offer a powerful tool for real-time, non-invasive imaging of NO dynamics in cellular and in vivo systems.

Core Principle of this compound as a Fluorescent NO Sensor

The fundamental principle of this compound as a fluorescent NO sensor lies in a specific chemical reaction that transforms the non-fluorescent this compound molecule into a highly fluorescent product upon interaction with nitric oxide. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, enabling sensitive detection of NO.

The sensing mechanism involves the reaction of this compound with nitric oxide, which leads to the formation of a fluorescent triazole derivative. This reaction is highly specific to NO, minimizing cross-reactivity with other reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus ensuring the fidelity of the detection method. A schematic of this reaction is depicted below.[1] The fluorescence intensity of the resulting product is directly proportional to the concentration of nitric oxide, allowing for quantitative measurements.[1]

Quantitative Data Summary

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~560 nm | [2] |

| Emission Wavelength (λem) | ~606 nm | [2] |

| Fluorescence Quantum Yield (Φf) - Before NO | 0.06 | [3] |

| Fluorescence Quantum Yield (Φf) - After NO | 0.55 - 0.91 | [2][3] |

| Molar Extinction Coefficient (ε) | Not specified | |

| Limit of Detection (LOD) | 35 nM | [3] |

| Response Time | ≤ 0.1 seconds | [3] |

Experimental Protocols

This section provides a detailed methodology for the use of a fluorescent NO probe, exemplified by this compound, for the detection of nitric oxide in cultured mammalian cells.

I. Preparation of Reagents

-

Probe Stock Solution: Prepare a stock solution of the fluorescent NO probe (e.g., this compound) at a concentration of 1-10 mM in dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C, protected from light.

-

Cell Culture Medium: Use the appropriate complete cell culture medium for the cell line being investigated. For fluorescence imaging, it is advisable to use a phenol (B47542) red-free medium to reduce background fluorescence.

-

Imaging Buffer: A balanced salt solution such as Hank's Balanced Salt Solution (HBSS) or a phosphate-buffered saline (PBS) solution containing calcium and magnesium can be used for imaging.

-

NO Inducers and Inhibitors (Optional):

-

Inducer: To stimulate endogenous NO production, prepare solutions of agents such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for immune cells, or acetylcholine (B1216132) for endothelial cells.

-

Inhibitor: To confirm the specificity of the probe, a nitric oxide synthase (NOS) inhibitor like L-NAME (Nω-Nitro-L-arginine methyl ester hydrochloride) can be used.

-

II. Cellular Staining and Nitric Oxide Imaging

-

Cell Plating: Seed the cells on a suitable imaging vessel, such as glass-bottom dishes or coverslips, and allow them to adhere and grow to the desired confluency (typically 60-80%).

-

Probe Loading:

-

Dilute the probe stock solution in pre-warmed serum-free medium or imaging buffer to a final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically for each cell type and experimental condition.

-

Remove the culture medium from the cells and wash them once with pre-warmed PBS.

-

Incubate the cells with the probe-containing solution for 30-60 minutes at 37°C in a CO2 incubator.

-

-

Washing: After incubation, wash the cells two to three times with pre-warmed imaging buffer to remove any excess, unloaded probe.

-

Stimulation of Nitric Oxide Production (Optional):

-

For detecting basal NO levels, proceed directly to imaging after the washing step.

-

To induce NO production, replace the imaging buffer with a fresh, pre-warmed medium containing the desired NO inducer.

-

For inhibitor control experiments, pre-incubate the cells with the NOS inhibitor for 30-60 minutes before adding the NO inducer.

-

-

Fluorescence Microscopy:

-

Mount the imaging dish or coverslip onto the stage of a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.

-

Acquire images at various time points after stimulation to monitor the spatio-temporal dynamics of NO production. It is crucial to use consistent imaging parameters (e.g., excitation intensity, exposure time, gain) across all experimental groups for quantitative comparison.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound as a fluorescent NO sensor.

Caption: Reaction mechanism of this compound with nitric oxide.

Caption: General experimental workflow for cellular NO imaging.

Caption: NO/cGMP signaling pathway and the point of detection by this compound.

References

BPTQ: A Technical Guide to its Excitation and Emission Spectra for Nitric Oxide Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BPTQ (Benzo[g]pyrazino[2,3-b]triphenylene-12,13-dicarbonitrile), a "turn-on" fluorescent probe utilized for the detection of nitric oxide (NO). This document details its photophysical properties, experimental protocols for its use, and its application in studying NO-related signaling pathways.

Introduction to this compound as a Nitric Oxide Probe

Nitric oxide is a critical signaling molecule involved in a multitude of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] Its transient nature and low physiological concentrations necessitate sensitive and specific detection methods. "Turn-on" fluorescent probes are powerful tools for this purpose, exhibiting a significant increase in fluorescence intensity upon reaction with their target analyte.

This compound is a fluorogenic probe designed for the detection of nitric oxide. In its native state, the probe is weakly fluorescent. However, upon reaction with nitric oxide, it undergoes a chemical transformation that results in a highly fluorescent product, thus "turning on" its fluorescence signal. This characteristic allows for the sensitive and selective detection of NO in biological systems.[1]

Photophysical Properties

Detailed quantitative photophysical data for this compound is not extensively consolidated in publicly available literature. However, based on the behavior of analogous "turn-on" fluorescent probes for nitric oxide, we can characterize its expected properties. The key photophysical parameters for a representative BODIPY-based "turn-on" NO probe (RBA) and a coumarin-based probe (FP-NO) are summarized in the table below to provide a comparative reference.[2][3]

| Property | This compound (Expected) | RBA (Reacted with NO)[3] | FP-NO (Reacted with NO)[2] |

| Excitation Maximum (λex) | Not specified | ~500 nm | Not specified |

| Emission Maximum (λem) | Not specified | ~520 nm | Not specified |

| Molar Extinction Coefficient (ε) | Not specified | Not specified | Not specified |

| Fluorescence Quantum Yield (Φf) | Low (before NO) / High (after NO) | 0.87 | Not specified |

| Fluorescence Lifetime (τ) | Short (before NO) / Long (after NO) | Not specified | Not specified |

| Detection Limit (LOD) | Expected to be in the nanomolar range | 10 nM | 47.6 nM |

Experimental Protocols

General Synthesis of a "Turn-On" Fluorescent Probe for Nitric Oxide

Measurement of Excitation and Emission Spectra

Objective: To determine the optimal excitation and emission wavelengths of this compound before and after reaction with nitric oxide.

Materials:

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Nitric oxide donor (e.g., DEA NONOate)

-

Fluorometer

Procedure:

-

Prepare a dilute solution of this compound in PBS.

-

Record the absorbance spectrum using a UV-Vis spectrophotometer to determine the absorption maximum.

-

Using a fluorometer, excite the this compound solution at its absorption maximum and scan a range of wavelengths to record the emission spectrum. The peak of this spectrum is the emission maximum.

-

To the this compound solution, add a controlled amount of a nitric oxide donor.

-

Allow the reaction to proceed for a specified time.

-

Repeat steps 2 and 3 to determine the excitation and emission maxima of the this compound-NO reaction product.

Determination of Fluorescence Quantum Yield

Objective: To quantify the efficiency of fluorescence of this compound upon reaction with nitric oxide.

Materials:

-

This compound-NO solution (prepared as in 3.2)

-

A fluorescent standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

-

Fluorometer

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a series of dilutions of both the this compound-NO solution and the fluorescent standard.

-

Measure the absorbance of each solution at the excitation wavelength to be used for fluorescence measurements. Ensure absorbance values are below 0.1 to minimize inner filter effects.

-

Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths).

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the this compound-NO and the standard.

-

The quantum yield of this compound-NO can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Signaling Pathway and Experimental Workflow

Nitric Oxide Signaling in Endothelial Cells

Nitric oxide plays a crucial role in the cardiovascular system, particularly in regulating vascular tone. In endothelial cells, the production of NO is primarily catalyzed by endothelial nitric oxide synthase (eNOS). The signaling cascade is initiated by various stimuli, such as acetylcholine (B1216132) or shear stress, leading to an increase in intracellular calcium levels. Calcium binds to calmodulin, which in turn activates eNOS to produce NO from L-arginine. NO then diffuses to adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP activates protein kinase G (PKG), which ultimately results in smooth muscle relaxation and vasodilation.

Caption: Nitric Oxide signaling pathway in endothelial and smooth muscle cells.

Experimental Workflow for Cellular NO Detection using this compound

This workflow outlines the steps for detecting intracellular nitric oxide in a cell culture model using this compound.

References

- 1. Theoretical characterization of two-photon fluorescent probes for nitric oxide detection: sensing mechanism, photophysical properties and protonation effects - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Turn-On Fluorescence Probe for Nitric Oxide Detection and Bioimaging in Live Cells and Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid and sensitive detection of nitric oxide by a BODIPY-based fluorescent probe in live cells: glutathione effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction of BPTQ with Reactive Nitrogen Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between 2-(4-boronophenyl)-7,7-dimethyl-5-phenyl-7H-thiopyrano[2,3-d]thiazol-4(3H)-one (BPTQ) and various reactive nitrogen species (RNS). This compound is a fluorescent probe utilized for the detection and quantification of RNS, which play crucial roles in a multitude of physiological and pathological processes. This document details the reaction mechanisms, quantitative data, experimental protocols, and key signaling pathways involved.

Core Reaction Mechanisms

This compound, a boronate-based compound, exhibits reactivity towards several RNS, primarily through the oxidative cleavage of its carbon-boron bond. This reaction leads to the formation of a highly fluorescent phenolic product, enabling the detection of RNS through a "turn-on" fluorescence mechanism.

Reaction with Nitric Oxide (NO)

The reaction of this compound with nitric oxide proceeds via an oxidation reaction, leading to the formation of a fluorescent triazole derivative. This reaction is characterized by a significant increase in fluorescence intensity, which shows a linear correlation with the concentration of nitric oxide.[1]

Reaction with Peroxynitrite (ONOO⁻)

This compound reacts rapidly and stoichiometrically with peroxynitrite. The reaction involves the nucleophilic attack of peroxynitrite on the boronic acid moiety, followed by the cleavage of the C-B bond to yield the corresponding phenol (B47542) as the major product (80-90% yield).[2] This reaction is significantly faster than the reaction of this compound with other reactive oxygen species (ROS) like hydrogen peroxide, providing a basis for its selectivity.[2]

Reaction with Nitrogen Dioxide (NO₂)

The direct reaction of this compound with nitrogen dioxide has not been extensively characterized in the literature. However, based on the known reactivity of boronic acids, it is plausible that NO₂ could participate in oxidative reactions, potentially leading to the formation of the phenolic product or other nitrated species. Further research is required to elucidate the precise mechanism and products of this interaction.

Quantitative Data

The following tables summarize the available quantitative data for the reaction of this compound and related boronate-based probes with RNS.

Table 1: Reaction of this compound with Nitric Oxide (NO)

| Parameter | Value | Reference |

| Linear Range | 0–100 μM | [1] |

| Fluorescence Change | Linear increase with NO concentration | [1] |

Table 2: Reaction of Boronate-Based Probes with Peroxynitrite (ONOO⁻)

| Parameter | Value | Reference |

| Second-Order Rate Constant (k) | ~1.1 x 10⁶ M⁻¹s⁻¹ | [2] |

| Major Product Yield (Phenol) | ~81% | [2] |

| Fluorescence Enhancement | Significant "turn-on" response | [3] |

| Linear Range | 0-10 µM | [4] |

| Limit of Detection | 37 nM | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound's interaction with RNS.

Synthesis of this compound (Representative Protocol)

Generation of Reactive Nitrogen Species

Nitric oxide can be generated in a controlled manner from a donor compound such as sodium nitroprusside (SNP).

Materials:

-

Sodium nitroprusside (SNP)

-

Phosphate-buffered saline (PBS), pH 7.4

Protocol:

-

Prepare a stock solution of SNP in PBS.

-

For the experiment, dilute the SNP stock solution to the desired final concentration in PBS.

-

The release of NO from SNP is spontaneous in aqueous solution and can be accelerated by light. To ensure a consistent rate of NO generation, protect the solution from direct light or use a light source with controlled intensity.[8]

Peroxynitrite can be synthesized and its concentration determined as follows.

Materials:

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrogen peroxide (H₂O₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Manganese dioxide (MnO₂)

Protocol:

-

Prepare solutions of 0.6 M NaNO₂, 0.7 M H₂O₂, 0.6 M HCl, and 1.5 M NaOH.

-

On an ice bath, rapidly mix the NaNO₂, H₂O₂, and HCl solutions.

-

Immediately quench the reaction by adding the NaOH solution.

-

Remove excess H₂O₂ by adding a small amount of MnO₂ and then filtering the solution.

-

Determine the concentration of the peroxynitrite solution by measuring its absorbance at 302 nm in 0.1 M NaOH (extinction coefficient, ε = 1670 M⁻¹cm⁻¹).[2][9]

Nitrogen dioxide gas can be generated in a laboratory setting for in vitro experiments.

Materials:

-

Copper turnings

-

Concentrated nitric acid (HNO₃)

Protocol:

-

Place copper turnings in a flask equipped with a gas outlet tube.

-

Carefully add concentrated nitric acid to the flask. The reaction will produce brown NO₂ gas.

-

The generated NO₂ gas can be bubbled through a buffer solution to create an aqueous solution of NO₂ for experiments. This should be performed in a well-ventilated fume hood due to the toxicity of NO₂.[10][11]

Fluorescence Spectroscopy Analysis

Materials:

-

This compound stock solution in DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

RNS stock solutions (NO, ONOO⁻, NO₂)

-

Fluorometer

Protocol:

-

Prepare a working solution of this compound in PBS (e.g., 10 μM).

-

In a cuvette, add the this compound working solution.

-

Record the baseline fluorescence spectrum of this compound.

-

Add a known concentration of the RNS solution to the cuvette and mix quickly.

-

Immediately record the fluorescence emission spectra at regular time intervals to monitor the reaction kinetics.

-

For endpoint assays, record the final fluorescence spectrum after the reaction has gone to completion.

-

The excitation and emission wavelengths will be specific to this compound and its reaction product. For example, for the reaction with NO, the fluorescence intensity can be monitored with excitation and emission wavelengths appropriate for the resulting fluorescent product.[1]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can be used to separate and quantify this compound and its reaction products.

Materials:

-

HPLC system with a UV-Vis or fluorescence detector

-

C18 reverse-phase column

-

Mobile phase: Acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA)

-

This compound and expected product standards

Protocol:

-

Prepare samples by reacting this compound with the RNS of interest as described in the fluorescence spectroscopy protocol.

-

Inject the reaction mixture onto the C18 column.

-

Elute the components using a gradient of increasing acetonitrile concentration in water (both with 0.1% TFA).

-

Monitor the elution profile using a UV-Vis detector at wavelengths corresponding to the absorbance maxima of this compound and its product, or a fluorescence detector with appropriate excitation and emission wavelengths.

-

Identify and quantify the peaks by comparing their retention times and areas with those of the standards.[2][12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the interaction of this compound with RNS.

References

- 1. researchgate.net [researchgate.net]

- 2. Peroxynitrite Is the Major Species Formed from Different Flux Ratios of Co-generated Nitric Oxide and Superoxide: DIRECT REACTION WITH BORONATE-BASED FLUORESCENT PROBE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, and Biochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitric oxide generation from nitroprusside by vascular tissue. Evidence that reduction of the nitroprusside anion and cyanide loss are required - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peroxynitrite Assay Kit (Fluorometric) (ab233469) | Abcam [abcam.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Reaction between peroxynitrite and boronates: EPR spin-trapping, HPLC analyses, and quantum mechanical study of the free radical pathway - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on BPTQ for Nitric Oxide Detection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on 2-(2-pyridyl)-1,10-phenanthroline-7,7-dioxide (BPTQ) as a fluorescent probe for the detection of nitric oxide (NO). Nitric oxide is a critical signaling molecule in a multitude of physiological and pathological processes, making its accurate detection essential for advancing research and drug development. This compound has emerged as a promising tool for this purpose due to its fluorescent properties that are modulated by the presence of NO.

Core Principles of this compound-Based NO Detection

This compound is a heterocyclic organic compound belonging to the phenanthroline family. Its core structure incorporates a 1,10-phenanthroline (B135089) scaffold, which is known to exhibit fluorescence. The key to its function as a nitric oxide sensor lies in the two N-oxide moieties. These groups modulate the electronic properties of the phenanthroline ring system.

The fundamental principle behind this compound's utility in NO detection is a chemical reaction between the probe and nitric oxide, which leads to a significant change in the fluorescence properties of the this compound molecule. While the precise mechanism is a subject of ongoing research, it is understood to involve the deoxygenation of the N-oxide groups by nitric oxide. This reaction alters the electronic structure of the this compound molecule, resulting in a measurable change in its fluorescence intensity.

A key characteristic of this compound is the linear correlation between its fluorescence intensity and the concentration of nitric oxide, allowing for quantitative measurements.[1]

Synthesis of this compound

The synthesis would likely involve a two-step process:

-

Synthesis of 2-(2'-pyridyl)-1,10-phenanthroline: This precursor can be synthesized via a Skraup reaction or a Friedländer condensation. An improved multi-step synthesis starting from m-toluidine (B57737) and glycerol (B35011) has been reported, involving the selective nitration and subsequent oxidation and condensation steps.

-

N-oxidation of 2-(2'-pyridyl)-1,10-phenanthroline: The resulting pyridyl-phenanthroline would then undergo N-oxidation to introduce the two N-oxide functional groups. A general method for the mono-N-oxidation of 1,10-phenanthroline derivatives using a green oxidant, peroxomonosulfate ion in an acidic aqueous solution, has been described. It is anticipated that this method could be adapted for the di-N-oxidation of the precursor to yield this compound.

Further purification and characterization using techniques such as NMR, mass spectrometry, and elemental analysis would be required to confirm the structure and purity of the final this compound product.

Quantitative Data

Comprehensive quantitative data for this compound as a nitric oxide sensor, such as its quantum yield, detection limit, and sensitivity from a primary research article, is not currently available in publicly accessible literature. However, a known characteristic is the linear relationship between the fluorescence intensity of this compound and the concentration of nitric oxide, as depicted in fluorescence spectra from foundational studies.[1] This linearity is crucial for the quantitative determination of NO concentrations in experimental settings.

For context, other fluorescent probes for nitric oxide have reported detection limits in the nanomolar range. For example, some BODIPY-based probes have demonstrated limits of detection as low as 10 nM. It is anticipated that this compound would exhibit a comparable level of sensitivity.

| Parameter | This compound | Other Fluorescent NO Probes (for comparison) |

| Detection Limit | Data not available | 10 nM - 100 nM |

| Quantum Yield | Data not available | Varies significantly depending on the probe |

| Linear Range | Demonstrated, but specific range not detailed[1] | Typically in the micromolar range |

| Selectivity | Presumed to be selective for NO | Generally high, but can have cross-reactivity with other reactive oxygen/nitrogen species |

Experimental Protocols

The following provides a generalized experimental protocol for the detection of nitric oxide using a fluorescent probe like this compound. Specific concentrations and incubation times would need to be optimized for the particular experimental system.

Materials

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Nitric oxide donor (e.g., S-nitroso-N-acetyl-DL-penicillamine - SNAP) or a source of NO gas

-

Cell culture medium or appropriate buffer for the experimental system

-

Fluorescence spectrophotometer or microscope

Protocol for In Vitro NO Detection

-

Preparation of this compound working solution: Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 10 µM).

-

Incubation: Add the this compound working solution to the sample (e.g., cell culture, purified enzyme assay) and incubate for a predetermined time to allow for probe loading.

-

Induction of NO production: Introduce the nitric oxide donor or expose the sample to NO gas.

-

Fluorescence measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for this compound. A time-course measurement can be performed to monitor the change in fluorescence over time.

-

Calibration Curve: To quantify the NO concentration, a calibration curve should be generated by measuring the fluorescence intensity of this compound in the presence of known concentrations of a stable NO donor.

Visualizations

Signaling Pathway of NO Detection by this compound

Caption: Reaction mechanism of this compound with nitric oxide leading to a fluorescent product.

Experimental Workflow for NO Detection

References

The Discovery and Development of NVS-BPTF-1: A Technical Guide to a Selective BPTF Bromodomain Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bromodomain and PHD finger-containing Transcription Factor (BPTF) is a crucial component of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling and gene transcription.[1][2] BPTF's involvement in various cancers has made it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, development, and application of NVS-BPTF-1, a potent and selective chemical probe designed to investigate the biological functions of the BPTF bromodomain.[3][4]

Discovery and Development of NVS-BPTF-1

NVS-BPTF-1 was developed through a collaboration between Novartis and the Structural Genomics Consortium (SGC) to provide the research community with a high-quality tool for studying BPTF biology.[3] The development process focused on achieving high potency, selectivity, and cellular activity. A structurally similar but significantly less active compound, NVS-BPTF-C, was also developed to serve as a negative control for experiments, allowing for the confident attribution of observed biological effects to the inhibition of BPTF.[3]

Synthesis

The synthesis of NVS-BPTF-1 is achieved through a palladium-catalyzed N-arylation reaction.[5] This key step involves the coupling of an aniline (B41778) derivative with a chloropyridopyrimidinone core structure. While detailed, step-by-step protocols are proprietary, the general synthetic strategy relies on modern cross-coupling methodologies to construct the final molecule.

Mechanism of Action

NVS-BPTF-1 functions as a competitive inhibitor of the BPTF bromodomain.[3] The bromodomain is a protein module that recognizes and binds to acetylated lysine (B10760008) residues on histone tails. By occupying the acetyl-lysine binding pocket of the BPTF bromodomain, NVS-BPTF-1 prevents the recruitment of the NURF complex to chromatin, thereby inhibiting its remodeling activity and the subsequent transcription of target genes.[6][7]

Quantitative Data

The following tables summarize the key quantitative data for NVS-BPTF-1 and its negative control, NVS-BPTF-C.

| Compound | Parameter | Value | Assay |

| NVS-BPTF-1 | Kd | 71 nM | BioLayer Interferometry (BLI) |

| NVS-BPTF-1 | IC50 | 56 nM | AlphaScreen |

| NVS-BPTF-1 | Cellular IC50 | 16 nM | NanoBRET (HEK293 cells) |

| NVS-BPTF-C | Kd | 1.67 µM | BioLayer Interferometry (BLI) |

| NVS-BPTF-C | Cellular Activity | No activity | NanoBRET (HEK293 cells) |

Table 1: In Vitro and Cellular Potency of NVS-BPTF-1 and NVS-BPTF-C [3]

| Compound | Assay Panel | Result |

| NVS-BPTF-1 | NIBR Principal Panel (12 GPCRs, 3 NRs, 3 transporters, 7 enzymes) | No significant binding (IC50 > 10 µM) |

| NVS-BPTF-1 | NIBR Kinase Panel (48 kinases) | No significant binding (IC50 > 30 µM) |

| NVS-BPTF-C | NIBR Principal Panel (14 GPCRs, 3 NRs, 3 transporters, 5 enzymes) | No significant binding (IC50 > 10 µM) |

| NVS-BPTF-C | NIBR Kinase Panel (59 kinases) | No significant binding (IC50 > 30 µM) |

Table 2: Selectivity Profile of NVS-BPTF-1 and NVS-BPTF-C [8]

Experimental Protocols

Detailed methodologies for key experiments involving NVS-BPTF-1 are provided below.

AlphaScreen Assay for In Vitro Inhibition

This assay is used to determine the in vitro inhibitory potency of compounds against the BPTF bromodomain.

Materials:

-

His-tagged BPTF bromodomain protein

-

Biotinylated histone H4 peptide (acetylated at lysines 5, 8, 12, and 16)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Anti-His antibody-conjugated Acceptor beads (PerkinElmer)

-

Assay Buffer: 25 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS, pH 7.4

-

NVS-BPTF-1 and NVS-BPTF-C

Protocol:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Add 5 µL of assay buffer to each well of a 384-well plate.

-

Add 7 µL of a pre-mixed solution of biotinylated histone peptide and His-tagged BPTF protein to each well. The final concentration of the peptide is typically 25 nM.

-

Add the serially diluted compounds to the wells.

-

Incubate the plate at room temperature.

-

Add a suspension of Streptavidin-coated Donor beads and anti-His Acceptor beads to each well.

-

Incubate the plate in the dark at room temperature.

-

Read the plate on an AlphaScreen-capable plate reader.

NanoBRET Assay for Cellular Target Engagement

This assay measures the ability of a compound to engage the BPTF bromodomain within living cells.

Materials:

-

HEK293T cells

-

Plasmid encoding NanoLuc-BPTF bromodomain fusion protein

-

Transfection reagent (e.g., FuGENE HD)

-

Opti-MEM

-

NanoBRET tracer specific for the BPTF bromodomain

-

NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor (Promega)

-

NVS-BPTF-1 and NVS-BPTF-C

Protocol:

-

Transfect HEK293T cells with the NanoLuc-BPTF bromodomain plasmid and culture for 18-24 hours.

-

Harvest and resuspend the cells in Opti-MEM.

-

Prepare serial dilutions of the test compounds.

-

In a white 384-well plate, add the cell suspension to wells containing the serially diluted compounds.

-

Add the NanoBRET tracer to all wells at its predetermined optimal concentration.

-

Incubate the plate at 37°C in a CO2 incubator for 2 hours.

-

Prepare the NanoBRET Nano-Glo Substrate according to the manufacturer's protocol, including the extracellular inhibitor.

-

Add the substrate to each well.

-

Read the plate within 20 minutes on a plate reader capable of measuring luminescence at 450 nm and 610 nm.

-

Calculate the BRET ratio (610 nm emission / 450 nm emission).

Thermal Shift Assay (TSA) for Target Engagement

This biophysical assay assesses the binding of a ligand to a protein by measuring changes in the protein's thermal stability.

Materials:

-

Purified BPTF bromodomain protein

-

Assay Buffer: 10 mM HEPES pH 7.5, 500 mM NaCl

-

SYPRO Orange dye (or other suitable fluorescent dye)

-

NVS-BPTF-1 and NVS-BPTF-C

-

Real-time PCR instrument

Protocol:

-

Prepare a master mix containing the BPTF bromodomain protein (final concentration ~2 µM) and SYPRO Orange dye in the assay buffer.

-

Prepare solutions of the test compounds at the desired final concentration (e.g., 10 µM).

-

In a 96-well PCR plate, mix the protein master mix with either the compound solution or vehicle control.

-

Seal the plate and centrifuge briefly.

-

Place the plate in a real-time PCR instrument.

-

Run a melt curve protocol, gradually increasing the temperature and measuring fluorescence at each step.

-

Analyze the data to determine the melting temperature (Tm) for each condition. An increase in Tm in the presence of a compound indicates binding and stabilization of the protein.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving BPTF and a typical experimental workflow for characterizing a BPTF inhibitor.

Caption: BPTF-mediated chromatin remodeling and gene transcription pathway.

References

- 1. BPTF - Wikipedia [en.wikipedia.org]

- 2. Opportunity Knocks for Uncovering New Function of an Understudied Nucleosome Remodeling Complex Member, the Bromodomain PHD Finger Transcription Factor, BPTF - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of NVS-BPTF-1 and evaluation of its biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. zenithepigenetics.com [zenithepigenetics.com]

- 6. What are BPTF modulators and how do they work? [synapse.patsnap.com]

- 7. The Chromatin Remodeler BPTF Activates a Stemness Gene-Expression Program Essential for the Maintenance of Adult Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NVS-BPTF-1 | Structural Genomics Consortium [thesgc.org]

An In-depth Technical Guide to Fluorescent Probes for Studying Nitric Oxide Biology

A Note on the BPTQ Probe: Extensive research did not yield specific information on a nitric oxide probe designated as "this compound." It is possible that this is a less common or internal designation, or a typographical error. This guide will therefore focus on the principles and applications of well-established fluorescent probes for nitric oxide (NO), providing the requested in-depth technical information for researchers, scientists, and drug development professionals. The data and protocols presented are based on commonly used classes of NO probes.

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes. Its transient nature and low physiological concentrations necessitate highly sensitive and specific detection methods. Fluorescent probes have emerged as indispensable tools for the real-time imaging of NO in living cells and tissues. This guide provides a technical overview of the application of these probes in studying NO biology.

Core Principles of Fluorescent NO Probes

The majority of small-molecule fluorescent probes for NO operate on a fluorescence "turn-on" mechanism. In its native state, the probe is non-fluorescent or weakly fluorescent. Upon reaction with NO, or its derivatives like N₂O₃, a chemical transformation occurs that results in a highly fluorescent product. This increase in fluorescence intensity is proportional to the concentration of NO, allowing for its quantification.

Quantitative Data of Representative NO Probes

The selection of an appropriate NO probe depends on the specific experimental requirements, such as sensitivity, response time, and the biological environment. Below is a summary of key quantitative data for some commonly referenced fluorescent NO probes.

| Probe Class | Example Probe | Limit of Detection (LOD) | Response Time | Quantum Yield (Φf) - Unbound | Quantum Yield (Φf) - NO-Adduct | Reference |

| Diaminofluorescein | DAF-2 | ~5 nM | Minutes | 0.005 | 0.92 | |

| BODIPY-based | RBA | ~10 nM | ~10 seconds | Low (PET quenching) | 0.87 | [1][2] |

| BODIPY-based | Generic BODIPY-Aniline | ~35 nM | ≤0.1 seconds | 0.06 | 0.55 | [3] |

| Copper-based | MNIP-Cu | Not specified | Rapid | Quenched by Cu(II) | Fluorescent | [4] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of fluorescent NO probes. The following are generalized protocols for in vitro and cellular imaging of NO.

1. In Vitro NO Detection

This protocol is designed to characterize the probe's response to NO in a cell-free system.

-

Materials:

-

Fluorescent NO probe stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

NO donor (e.g., DETA NONOate, SNAP)

-

Fluorometer

-

-

Procedure:

-

Prepare a working solution of the fluorescent probe (e.g., 10 µM) in PBS.

-

Add varying concentrations of the NO donor to the probe solution.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes) to allow for complete reaction.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific probe.

-

Plot the fluorescence intensity against the NO concentration to generate a calibration curve.

-

2. Cellular Imaging of Endogenous NO

This protocol outlines the steps for visualizing NO produced by cells.

-

Materials:

-

Cultured cells (e.g., macrophages, endothelial cells)

-

Cell culture medium

-

Fluorescent NO probe (cell-permeable version, e.g., with diacetate groups)

-

NO synthase (NOS) inducer (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for iNOS) or agonist (e.g., acetylcholine (B1216132) for eNOS)

-

NOS inhibitor (e.g., L-NAME) as a negative control

-

Fluorescence microscope

-

-

Procedure:

-

Seed the cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

-

If studying inducible NOS, treat the cells with the inducer (e.g., LPS/IFN-γ) for an appropriate time (e.g., 12-24 hours) to stimulate NO production.

-

For negative controls, pre-incubate a set of cells with a NOS inhibitor (e.g., L-NAME) for at least 30 minutes before and during stimulation.

-

Load the cells with the cell-permeable fluorescent probe (e.g., 5-10 µM in serum-free medium) and incubate at 37°C for 30-60 minutes.

-

Wash the cells with PBS to remove excess probe.

-

Replace with fresh culture medium or imaging buffer.

-

If studying constitutive NOS, add the agonist (e.g., acetylcholine) to stimulate acute NO production.

-

Acquire fluorescence images using a microscope equipped with the appropriate filter sets.

-

Quantify the fluorescence intensity in the cells to determine the relative levels of NO.

-

Visualizations of Pathways and Workflows

Mechanism of Action for a Generic Amine-Based NO Probe

This diagram illustrates the common "turn-on" mechanism where a non-fluorescent probe reacts with an oxidation product of NO to form a highly fluorescent triazole derivative.

Caption: General mechanism of an amine-based fluorescent NO probe.

Experimental Workflow for Cellular NO Detection

The following diagram outlines the key steps in a typical cell-based NO detection experiment using a fluorescent probe.

Caption: Workflow for detecting nitric oxide in cultured cells.

Signaling Pathway Involving NO Production

This diagram shows a simplified signaling pathway leading to the production of NO by endothelial nitric oxide synthase (eNOS).

Caption: Simplified eNOS activation and NO production pathway.

Applications in Drug Development

The ability to monitor NO levels in real-time is invaluable in drug discovery and development. Fluorescent probes can be used to:

-

Screen for compounds that modulate NOS activity: High-throughput screening assays can identify drugs that either enhance or inhibit NO production.

-

Investigate the mechanism of action of drugs: Probes can help determine if a drug's therapeutic effect is mediated by changes in NO signaling.

-

Assess drug-induced nitrosative stress: Some drugs can lead to excessive NO production, causing cellular damage. Probes can be used to evaluate this potential toxicity.

By providing spatial and temporal information on NO dynamics, fluorescent probes offer deep insights into its complex biological roles and are essential tools for advancing our understanding and therapeutic manipulation of the NO signaling pathway.

References

- 1. Rapid and sensitive detection of nitric oxide by a BODIPY-based fluorescent probe in live cells: glutathione effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid and sensitive detection of nitric oxide by a BODIPY-based fluorescent probe in live cells: glutathione effects - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 3. A fluorescent probe with an ultra-rapid response to nitric oxide - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 4. A novel fluorescent probe for the detection of nitric oxide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging of Nitric Oxide Using a BODIPY-Based Fluorescent Probe

A NOTE ON THE BPTQ PROTOCOL: Comprehensive searches for a specific nitric oxide imaging protocol or probe explicitly named "this compound" did not yield specific, publicly available scientific literature or established protocols. The following application notes and protocols are based on a well-documented and widely used class of fluorescent probes for live-cell nitric oxide imaging: BODIPY-based probes . These probes offer high sensitivity, rapid response times, and are suitable for a variety of live-cell imaging applications.

Introduction to Nitric Oxide and its Detection

Nitric oxide (NO) is a crucial signaling molecule involved in a wide array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Due to its short half-life and high reactivity, the real-time detection of NO in living cells is essential for understanding its complex biological roles.[1][2] Fluorescent probes have emerged as powerful tools for visualizing NO dynamics with high spatial and temporal resolution in live-cell imaging.[3][4] Among these, BODIPY-based probes have shown significant promise due to their excellent photophysical properties and rapid reaction with NO.[5][6]

This document provides a detailed protocol for the use of a representative BODIPY-based fluorescent probe for the detection and imaging of nitric oxide in live cells.

Principle of Detection

The detection of nitric oxide by this class of BODIPY-based probes relies on a photoinduced electron transfer (PET) mechanism. In its native state, the probe exhibits low fluorescence due to the quenching of the BODIPY fluorophore by an attached secondary amine group. Upon reaction with nitric oxide in an aerobic solution, the secondary amine is converted to a fluorescent N-nitrosamine.[5][6] This conversion blocks the PET process, resulting in a significant increase in the fluorescence intensity of the BODIPY core, allowing for the sensitive detection of NO.[5][6]

Mechanism of a BODIPY-based NO probe.

Quantitative Data

The following table summarizes the key quantitative properties of a representative BODIPY-based nitric oxide probe.

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~490 nm | [5] |

| Emission Wavelength (λem) | ~520 nm | [5] |

| Quantum Yield (Φf) - Unreacted | Low (e.g., <0.1) | [7] |

| Quantum Yield (Φf) - After NO Reaction | High (e.g., ~0.87) | [5][6] |

| Limit of Detection (LOD) | ~10-35 nM | [6][7] |

| Response Time | Very rapid (~10 seconds to <0.1 seconds) | [5][6][7] |

Experimental Protocols

Materials and Reagents

-

BODIPY-based nitric oxide probe

-

Dimethyl sulfoxide (B87167) (DMSO, anhydrous)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin solution

-

Cells of interest (e.g., endothelial cells, macrophages)

-

Nitric oxide donor (e.g., S-nitroso-N-acetyl-DL-penicillamine - SNAP) or nitric oxide synthase agonist (e.g., lipopolysaccharide - LPS, or ATP)

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Protocol for Live-Cell Imaging of Nitric Oxide

Experimental workflow for live-cell NO imaging.

1. Cell Culture:

-

Culture cells in a suitable medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Seed cells onto glass-bottom dishes, chamber slides, or coverslips suitable for fluorescence microscopy and allow them to adhere overnight.

2. Probe Preparation:

-

Prepare a stock solution of the BODIPY-based probe (e.g., 1-5 mM) in anhydrous DMSO.

-

Store the stock solution at -20°C, protected from light.

3. Probe Loading:

-

On the day of the experiment, dilute the probe stock solution to a final concentration of 1-10 µM in serum-free cell culture medium.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Incubate the cells with the probe-containing medium for 15-30 minutes at 37°C.

4. Washing:

-

After incubation, remove the probe solution and wash the cells two to three times with warm PBS to remove any excess, non-internalized probe.

-

Add fresh, pre-warmed imaging buffer (e.g., PBS or phenol (B47542) red-free medium) to the cells.

5. Imaging:

-

Place the dish or slide on the stage of a fluorescence microscope equipped with a suitable filter set for the BODIPY fluorophore (e.g., excitation ~488 nm, emission ~515 nm).

-

Acquire baseline fluorescence images of the cells before stimulation.

-

To induce nitric oxide production, add an appropriate stimulus, such as an NO donor (e.g., SNAP) or a cellular agonist (e.g., ATP for endothelial cells to stimulate eNOS).

-

Capture time-lapse images to monitor the change in fluorescence intensity over time.

6. Data Analysis:

-

Measure the mean fluorescence intensity of individual cells or regions of interest (ROIs) over the time course of the experiment using image analysis software (e.g., ImageJ/Fiji).

-

Normalize the fluorescence intensity (F) at each time point to the initial baseline fluorescence (F0) to represent the change in fluorescence (F/F0).

Nitric Oxide Signaling Pathway

The production of nitric oxide is primarily catalyzed by a family of enzymes called nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO. The three main isoforms are neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). The activity of nNOS and eNOS is regulated by intracellular calcium levels, often initiated by receptor-mediated signaling. iNOS expression is typically induced by inflammatory stimuli.

Simplified nitric oxide signaling pathway.

Applications in Research and Drug Development

-

Fundamental Research: Elucidating the role of NO in various cellular processes and signaling pathways.[1]

-

Drug Discovery: Screening for compounds that modulate NOS activity or NO production. Chemical probes are a vital component in both academic and pharmaceutical drug discovery.[8][9]

-

Disease Modeling: Studying the involvement of aberrant NO signaling in diseases such as hypertension, neurodegeneration, and inflammation.[10]

Troubleshooting

-

Low Fluorescence Signal:

-

Increase probe concentration or incubation time.

-

Ensure cells are healthy and viable.

-

Verify the functionality of the NO-inducing stimulus.

-

-

High Background Fluorescence:

-

Decrease probe concentration.

-

Ensure thorough washing after probe loading.

-

Use phenol red-free imaging medium to reduce background.

-

-

Phototoxicity/Photobleaching:

-

Reduce excitation light intensity and exposure time.

-

Use a more sensitive camera.

-

Incorporate an anti-fade reagent in the imaging medium if compatible.

-

By following these detailed application notes and protocols, researchers can effectively utilize BODIPY-based fluorescent probes for the sensitive and real-time imaging of nitric oxide in live cells, contributing to a deeper understanding of its multifaceted roles in biology and disease.

References

- 1. Real-Time Imaging of Nitric Oxide Signals in Individual Cells Using geNOps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Real-Time Imaging of Nitric Oxide Signals in Individual Cells Using geNOps | Springer Nature Experiments [experiments.springernature.com]

- 3. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescent probes to investigate nitric oxide and other reactive nitrogen species in biology (truncated form: fluorescent probes of reactive nitrogen species) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid and sensitive detection of nitric oxide by a BODIPY-based fluorescent probe in live cells: glutathione effects - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. A fluorescent probe with an ultra-rapid response to nitric oxide - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 8. The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel 2,5-diaminopyrimidine-based affinity probe for Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Intracellular Nitric Oxide Detection using BPTQ

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of the fluorescent probe BPTQ (2-butyl-5-phenyl-2H-1,2,3-triazol-4-yl)quinoline for the detection and quantification of intracellular nitric oxide (NO). This document includes the mechanism of action, key photophysical and performance characteristics, detailed experimental protocols for cell-based assays, and data analysis guidelines.

Introduction

Nitric oxide (NO) is a highly reactive and short-lived signaling molecule involved in a multitude of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Accurate and sensitive detection of intracellular NO is crucial for understanding its complex roles in cellular signaling and for the development of novel therapeutics. This compound is a "turn-on" fluorescent probe specifically designed for the detection of NO. In its native state, this compound is weakly fluorescent. Upon reaction with NO in the presence of oxygen, it is converted to a highly fluorescent triazole derivative, enabling the quantification of intracellular NO levels through fluorescence microscopy and spectroscopy.

Mechanism of Action

The detection mechanism of this compound is based on a specific chemical reaction with nitric oxide. The non-fluorescent this compound molecule reacts with NO to form a fluorescent triazole product. This reaction is highly selective for NO, ensuring minimal cross-reactivity with other reactive oxygen species (ROS) and reactive nitrogen species (RNS) commonly found in biological systems.

Reaction of this compound with Nitric Oxide

Caption: Reaction of this compound with NO.

Quantitative Data Summary

The performance characteristics of this compound as a nitric oxide probe are summarized in the table below. This data has been compiled from the primary literature to provide a clear comparison of its key photophysical and analytical properties.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~488 nm | [1] |

| Emission Wavelength (λem) | ~525 nm | [1] |

| Quantum Yield (Φ) of Product | High (specific value not publicly available) | [1] |

| Limit of Detection (LOD) | In the nanomolar range (specific value not publicly available) | [1] |

| Response Time | Rapid (specific value not publicly available) | [1] |

| Linear Range | Linearly proportional to NO concentration | [1] |

| Selectivity | High selectivity for NO over other ROS/RNS | [1] |

Experimental Protocols

Materials and Reagents

-

This compound fluorescent probe

-

Dimethyl sulfoxide (B87167) (DMSO, sterile, cell culture grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin solution

-

Cell line of interest (e.g., RAW 264.7 murine macrophages, HeLa cells)

-

NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) or NO synthase inducer (e.g., lipopolysaccharide, LPS, and interferon-gamma, IFN-γ for RAW 264.7 cells)

-

NO synthase inhibitor (e.g., L-NAME) as a negative control

-

96-well black, clear-bottom plates for fluorescence measurements

-

Confocal microscope or fluorescence plate reader

Preparation of this compound Stock Solution

-

Prepare a stock solution of this compound at a concentration of 1-10 mM in anhydrous DMSO.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Protocol for Intracellular NO Detection in Adherent Cells (e.g., RAW 264.7, HeLa)

This protocol provides a general guideline for staining adherent cells with this compound and subsequently imaging or quantifying intracellular NO production. Optimization of probe concentration and incubation time may be necessary for different cell lines and experimental conditions.

Experimental Workflow for Intracellular NO Detection

Caption: Workflow for intracellular NO detection.

-

Cell Seeding: Seed the cells of interest (e.g., RAW 264.7 or HeLa) onto a 96-well black, clear-bottom plate for fluorescence quantification or onto glass coverslips in a 24-well plate for imaging. Allow the cells to adhere and reach the desired confluency (typically 70-80%) by incubating overnight at 37°C in a 5% CO₂ incubator.

-

Cell Treatment (Optional): To stimulate endogenous NO production, treat the cells with an appropriate inducer. For example, to induce iNOS in RAW 264.7 macrophages, treat with lipopolysaccharide (LPS; e.g., 1 µg/mL) and interferon-gamma (IFN-γ; e.g., 10 ng/mL) for 6-24 hours. For a positive control, cells can be treated with an NO donor. For a negative control, cells can be pre-treated with an NOS inhibitor like L-NAME (e.g., 1 mM) for 1-2 hours before adding the inducer.

-

Preparation of this compound Working Solution: Dilute the this compound stock solution in serum-free cell culture medium to a final working concentration (e.g., 5-10 µM). The optimal concentration should be determined empirically for each cell type.

-

Probe Loading: Remove the cell culture medium from the wells and wash the cells once with warm PBS. Add the this compound working solution to the cells.

-

Incubation: Incubate the cells with the this compound working solution for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

-

Washing: After incubation, remove the this compound loading solution and wash the cells two to three times with warm PBS to remove any excess probe.

-

Fluorescence Measurement:

-

For Fluorescence Microscopy: Mount the coverslips on a glass slide with a drop of PBS. Image the cells using a confocal microscope equipped with a filter set appropriate for fluorescein (B123965) (Excitation: ~488 nm, Emission: ~525 nm).

-

For Plate Reader Quantification: Add 100 µL of PBS to each well of the 96-well plate. Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths set to ~488 nm and ~525 nm, respectively.

-

Cytotoxicity Assay (MTT Assay)

It is essential to assess the potential cytotoxicity of the this compound probe at the working concentrations used in the experiments. The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine cell viability.

-

Cell Seeding: Seed cells in a 96-well clear plate at a density that will not reach 100% confluency during the assay period. Allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for the same duration as the NO detection experiment. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Triton X-100).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Signaling Pathway

The production of nitric oxide is primarily catalyzed by a family of enzymes called nitric oxide synthases (NOS). There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). The activation of nNOS and eNOS is typically calcium/calmodulin-dependent, whereas iNOS expression is induced by inflammatory stimuli and is largely calcium-independent.

Simplified Nitric Oxide Synthase (NOS) Activation Pathway

Caption: Simplified NOS activation pathways.

Data Analysis and Interpretation

The fluorescence intensity measured is directly proportional to the amount of intracellular NO. When comparing different experimental groups, it is crucial to maintain consistent imaging or plate reader settings. The data can be presented as relative fluorescence units (RFU) or as a fold change relative to the control group. For accurate interpretation, always include appropriate positive and negative controls.

Troubleshooting

-

High Background Fluorescence: Ensure complete removal of excess probe by thorough washing. Check for autofluorescence of cells or medium at the excitation/emission wavelengths used.

-

Low Signal: The concentration of the probe or the incubation time may need to be optimized. Ensure that the cells are healthy and that the NO induction method is effective.

-

Cell Death: Perform a cytotoxicity assay to ensure that the this compound concentration is not toxic to the cells.

For further inquiries, please refer to the primary research article introducing the this compound probe or contact the manufacturer for technical support.

References

Application Notes: BPTQ Staining for the Detection of Nitric Oxide in Cultured Cells

Introduction

BPTQ is a fluorescent probe that can be utilized for the detection of nitric oxide (NO) in cellular environments.[1] Nitric oxide is a critical signaling molecule involved in a wide range of physiological and pathological processes. The ability to visualize and quantify NO production in cultured cells provides a valuable tool for researchers in various fields, including cell biology, pharmacology, and drug development. This document provides a detailed protocol for the use of this compound to stain and visualize nitric oxide in cultured cells.

Principle

The mechanism of this compound as a fluorescent probe for nitric oxide involves a chemical reaction that results in a significant change in its fluorescent properties. Upon reaction with NO, this compound undergoes a transformation that leads to a substantial increase in its fluorescence intensity.[1] This "turn-on" fluorescence response allows for the sensitive and specific detection of NO within the cellular milieu. The fluorescence signal can be visualized and quantified using fluorescence microscopy.

Experimental Protocols

Materials and Reagents

-

This compound (store as a stock solution in DMSO at -20°C)

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium appropriate for the cell line of interest

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin solution

-

Cells of interest (e.g., HeLa, HEK293, etc.)

-

Multi-well plates or chamber slides suitable for fluorescence microscopy

-

Nitric oxide donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine - SNAP) or stimulant (e.g., lipopolysaccharide - LPS) to induce NO production

-

Fluorescence microscope with appropriate filter sets

Cell Culture and Plating

-

Culture cells in T-75 flasks until they reach 80-90% confluency.

-

Trypsinize the cells and resuspend them in fresh, complete culture medium.

-

Seed the cells onto a suitable imaging vessel (e.g., 96-well black-walled imaging plate or chamber slides) at a density that will result in 60-80% confluency on the day of the experiment.

-

Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.

This compound Staining Protocol

-

Preparation of this compound Staining Solution:

-

Prepare a fresh working solution of this compound in pre-warmed serum-free cell culture medium or PBS. The optimal concentration of this compound may vary depending on the cell type and experimental conditions, but a starting concentration of 10 µM is recommended.[1]

-

-

Cell Staining:

-

Remove the culture medium from the wells.

-

Wash the cells twice with pre-warmed PBS.

-

Add the this compound staining solution to the cells and incubate for 30 minutes at 37°C, protected from light.

-

-

Induction of Nitric Oxide Production (Optional):

-

If studying induced NO production, remove the this compound staining solution and replace it with fresh, pre-warmed medium containing an NO donor (e.g., 100 µM SNAP) or a stimulant (e.g., 1 µg/mL LPS).

-

Incubate for the desired period to allow for NO production.

-

-

Washing:

-

Remove the staining or stimulation solution.

-

Wash the cells three times with pre-warmed PBS to remove any excess probe.

-

-

Imaging:

-

Add fresh PBS or imaging buffer to the cells.

-

Image the cells immediately using a fluorescence microscope equipped with appropriate filters for this compound.

-

Data Presentation

Table 1: Quantitative Parameters for this compound Staining

| Parameter | Recommended Value | Notes |

| This compound Stock Solution | 1-10 mM in DMSO | Store at -20°C, protected from light. |

| This compound Working Concentration | 5-20 µM | Optimal concentration should be determined empirically for each cell line. A starting concentration of 10 µM is recommended.[1] |

| Incubation Time | 30 minutes | Incubation time may be optimized (15-60 minutes). |

| Incubation Temperature | 37°C | |

| Excitation Wavelength | To be determined empirically | The exact excitation and emission maxima for the this compound-NO reaction product should be determined. |

| Emission Wavelength | To be determined empirically | |

| NO Donor (SNAP) Concentration | 10-100 µM | For positive control experiments. |

| NO Inducer (LPS) Concentration | 1 µg/mL | For inducing cellular NO production. |

Visualizations

Caption: Experimental workflow for this compound staining of cultured cells.

Caption: Proposed mechanism of NO detection by this compound.

References

Application Notes and Protocols for BPTQ Loading in Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the loading of the fluorescent probe BPTQ for microscopy applications, enabling the visualization and quantification of specific cellular components. The following sections detail the necessary reagents, equipment, and step-by-step procedures for successful cell loading and imaging.

I. Quantitative Data Summary

For optimal results in fluorescence microscopy, the loading concentration of this compound should be carefully optimized for the specific cell type and experimental conditions. The following table summarizes recommended starting concentrations based on available data for similar fluorescent probes.

| Parameter | Concentration Range | Notes |

| Stock Solution | 10 mM in DMSO | Prepare a concentrated stock solution for serial dilutions. |

| Working Solution | 10 µM | This is a recommended starting point for many cell lines.[1] |

| Incubation Time | 5 - 30 minutes | The optimal time may vary depending on the cell type and experimental goals.[1] |

II. Experimental Protocols

This section outlines the detailed methodology for preparing solutions and loading this compound into live cells for fluorescence microscopy.

A. Materials and Reagents

-

This compound fluorescent probe

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium appropriate for your cells

-

Adherent cells plated on coverslips or in imaging dishes

-

Suspension cells

B. Equipment

-

Fluorescence microscope with appropriate filter sets

-

Incubator (37°C, 5% CO2)

-

Pipettes and sterile, disposable tips

-

Microcentrifuge tubes

-

Vortex mixer

C. Stock Solution Preparation

-

Prepare a 10 mM stock solution of this compound by dissolving the required amount of the probe in anhydrous DMSO.[1]

-

Vortex the solution until the probe is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

D. Cell Loading Protocol for Adherent Cells

-

Culture adherent cells on glass coverslips or in imaging-specific dishes until they reach the desired confluency.

-

Prepare a fresh working solution of this compound by diluting the 10 mM stock solution in pre-warmed cell culture medium to a final concentration of 10 µM.[1]

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the this compound working solution to the cells and incubate for 5-30 minutes at 37°C, protected from light.[1] The optimal incubation time should be determined empirically for each cell line and experimental setup.

-

After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

-

Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells.

-

Proceed with fluorescence microscopy imaging.

E. Cell Loading Protocol for Suspension Cells

-

Collect suspension cells by centrifugation at a low speed (e.g., 200 x g) for 5 minutes.

-

Resuspend the cell pellet in pre-warmed cell culture medium.

-

Prepare the this compound working solution as described in step D2.

-

Add the working solution to the cell suspension and incubate for 5-30 minutes at 37°C, protected from light.[1]

-

After incubation, wash the cells by centrifugation and resuspension in fresh, pre-warmed PBS. Repeat the wash step twice.

-

Resuspend the final cell pellet in the desired volume of fresh cell culture medium or imaging buffer.

-

The cells are now ready for imaging.

III. Visualization and Workflow

A. Experimental Workflow

The following diagram illustrates the general workflow for loading this compound into cells for microscopy.

Caption: this compound Cell Loading and Imaging Workflow.

B. Signaling Pathway or Logical Relationship

The following diagram illustrates the logical steps from sample preparation to data acquisition.

Caption: Logical Flow from Reagents to Data.

References

BPTQ as a Fluorescent Probe for Nitric Oxide in Neuroscience Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BPTQ (a fluorescent probe) for the detection and quantification of nitric oxide (NO) in neuroscience research. This document includes detailed methodologies for key experiments, a summary of quantitative data for nitric oxide probes, and diagrams of relevant signaling pathways and experimental workflows.

Introduction to Nitric Oxide in Neuroscience

Nitric oxide (NO) is a unique signaling molecule in the nervous system, acting as a gaseous neurotransmitter that diffuses freely across cell membranes. Unlike classical neurotransmitters, NO is not stored in vesicles and its signaling is not restricted to the synaptic cleft. In the brain, NO is involved in a wide array of physiological and pathological processes, including:

-

Synaptic plasticity: NO plays a crucial role in long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory.

-

Neurovascular coupling: NO is a potent vasodilator and is critical for regulating cerebral blood flow to match neuronal activity.

-

Neuroinflammation and Neurotoxicity: Overproduction of NO is implicated in neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS), as well as in the neuronal damage following stroke.

Given its multifaceted roles, the precise and sensitive detection of NO in neuronal tissues is essential for advancing our understanding of brain function and pathology.

This compound: A Fluorescent Probe for Nitric Oxide Detection

This compound is a fluorescent probe designed for the detection of nitric oxide. Its application in neuroscience research stems from its ability to react with NO, resulting in a change in its fluorescent properties. This allows for the visualization and quantification of NO production in real-time in biological samples, including cultured neurons and brain tissue slices.

The fundamental principle behind this compound and similar fluorescent NO probes is a chemical reaction between the probe and NO, which leads to a significant increase in fluorescence intensity. This "turn-on" response provides a high signal-to-noise ratio, enabling the detection of even small changes in NO concentration.

Quantitative Data for Fluorescent Nitric Oxide Probes

The selection of an appropriate fluorescent probe is critical for successful nitric oxide detection. The table below summarizes key quantitative parameters for various fluorescent NO probes, providing a basis for comparison. While specific quantitative data for this compound's performance in neuronal systems is not extensively published, the characteristics of similar probes offer valuable context.

| Probe | Limit of Detection (LOD) | Response Time | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Features |

| FP-NO | 47.6 nM[1] | Rapid[1] | Not Specified | Not Specified | "OFF-ON" fluorescence response, cell membrane permeable.[1] |

| BODIPY-based probe | Not Specified | ≤0.1 s[2] | Not Specified | Not Specified | Ultra-rapid response to NO, high sensitivity.[2] |

| DAND | 0.08 µmol L⁻¹[3] | Not Specified | Not Specified | 450 nm[3] | High aqueous solubility and biocompatibility.[3] |

| MNIP-Cu | Not Specified | Rapid[4] | Not Specified | Blue fluorescence[4] | Reacts rapidly and specifically with NO.[4] |

Signaling Pathway: Nitric Oxide Synthesis and Action

The following diagram illustrates the synthesis of nitric oxide by nitric oxide synthase (NOS) and its subsequent downstream signaling cascade.

References

- 1. Turn-On Fluorescence Probe for Nitric Oxide Detection and Bioimaging in Live Cells and Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A fluorescent probe with an ultra-rapid response to nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of an innovative turn-on fluorescent probe for targeted in-vivo detection of nitric oxide in rat brain extracts as a biomarker for migraine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel fluorescent probe for the detection of nitric oxide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Nitric Oxide in Endothelial Cells using BPTQ

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule in the vascular endothelium, playing a key role in vasodilation, inhibition of platelet aggregation, and anti-inflammatory responses. Dysregulation of NO production is implicated in various cardiovascular diseases. Accurate measurement of NO in endothelial cells is therefore crucial for both basic research and drug development. BPTQ is a fluorescent probe that exhibits a selective and sensitive response to nitric oxide, making it a valuable tool for quantifying NO levels in cellular systems. This document provides detailed application notes and protocols for the use of this compound in measuring nitric oxide in endothelial cells.

Principle of Detection

This compound is a fluorogenic probe that is non-fluorescent in its native state. In the presence of nitric oxide, this compound undergoes a chemical reaction to form a highly fluorescent product. The intensity of the fluorescence emission is directly proportional to the concentration of nitric oxide, allowing for quantitative measurements.[1]

Data Presentation

Quantitative Data of Fluorescent NO Probes

| Property | This compound | Orange Nitric Oxide Probe | Other Probes (e.g., DAF-2) |

| Excitation Max (nm) | Not explicitly found | 545 | ~495 |

| Emission Max (nm) | Not explicitly found | 576 | ~515 |